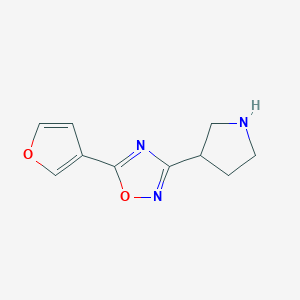

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1955541-52-2

Cat. No.: VC3101936

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955541-52-2 |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 5-(furan-3-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H11N3O2/c1-3-11-5-7(1)9-12-10(15-13-9)8-2-4-14-6-8/h2,4,6-7,11H,1,3,5H2 |

| Standard InChI Key | KMUVIVURBQIURR-UHFFFAOYSA-N |

| SMILES | C1CNCC1C2=NOC(=N2)C3=COC=C3 |

| Canonical SMILES | C1CNCC1C2=NOC(=N2)C3=COC=C3 |

Introduction

Structural Characteristics and Chemical Properties

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring with two substituents: a furan-3-yl group at position 5 and a pyrrolidin-3-yl group at position 3. The molecular formula is C10H11N3O2, with a calculated molecular weight of approximately 205.21 g/mol . The compound's structure incorporates three nitrogen atoms in the oxadiazole ring, creating a nitrogen-rich heterocycle that contributes to its potential biological activities.

The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing three heteroatoms: one oxygen and two nitrogen atoms. This structural feature is known for its biological significance and medicinal applications . The position of the furan substituent at the 3-position (rather than the more common 2-position) represents a structural distinction that may confer unique properties to this molecule compared to its isomeric counterparts.

Structural Comparison with Related Compounds

When comparing 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with its furan-2-yl analog, several structural differences become apparent:

| Compound | Furan Position | Key Structural Feature | Potential Effect on Properties |

|---|---|---|---|

| 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | 3-position | Furan ring connected via meta position | Altered electronic distribution and binding orientation |

| 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | 2-position | Furan ring connected via alpha position | Different spatial arrangement and electronic properties |

The furan-3-yl substituent creates a distinct three-dimensional structure that may influence molecular recognition, binding affinity, and pharmacokinetic properties. The pyrrolidin-3-yl group adds a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions, potentially enhancing water solubility and influencing binding to biological targets.

Physicochemical Properties

The physicochemical properties of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be estimated based on its structural features and comparison with similar compounds:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | 205.21 g/mol | Calculated from molecular formula C10H11N3O2 |

| LogP | 1.5-2.5 | Based on similar oxadiazole compounds |

| Hydrogen Bond Acceptors | 5 | N and O atoms in the structure |

| Hydrogen Bond Donors | 1 | NH group in pyrrolidine |

| Polar Surface Area | 50-70 Ų | Based on similar heterocyclic compounds |

| Solubility | Likely soluble in organic solvents; moderately soluble in water | Based on structure and polarity |

These properties suggest that 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may possess favorable drug-like characteristics according to Lipinski's Rule of Five, indicating potential suitability for pharmaceutical applications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole provides insights into its potential biological effects and guides future modifications for optimized activity.

Role of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring serves as a versatile scaffold that can act as a bioisostere for carboxylic acids, esters, and carboxamides . This property makes it valuable in medicinal chemistry for modifying drug-like molecules to improve pharmacokinetic properties while maintaining biological activity.

Contribution of the Furan-3-yl Moiety

The furan ring at the 3-position contributes to:

-

π-electron richness, enhancing interactions with aromatic residues in biological targets

-

Potential hydrogen bonding through the oxygen atom

-

A specific three-dimensional conformation that may influence receptor binding

The positioning at the 3-position (versus the 2-position) alters the spatial arrangement and electronic distribution, potentially leading to different biological activities compared to the 2-position isomer .

Significance of the Pyrrolidin-3-yl Group

The pyrrolidine ring provides:

-

A basic nitrogen atom that can form salt bridges with acidic residues in biological targets

-

Increased water solubility compared to purely aromatic substituents

-

Potential for further functionalization at the nitrogen atom

-

Conformational flexibility that may enhance binding to biological targets

Comparative Analysis with Related Compounds

The table below compares 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with structurally related compounds:

Future Research Directions

Several promising avenues for future research on 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:

Comprehensive Pharmacological Profiling

Systematic evaluation of biological activities including:

-

Antimicrobial testing against a range of pathogens

-

Anticancer screening against diverse cell lines

-

Anti-inflammatory and analgesic activity assessment

-

Evaluation of potential neurological effects

Synthetic Optimization

Development of efficient and scalable synthetic routes specifically designed for 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, potentially using green chemistry approaches.

Structure Modification Studies

Investigation of structural modifications to enhance potency and selectivity:

-

Substitution on the furan ring to modify electronic properties

-

Functionalization of the pyrrolidine nitrogen

-

Variation of the position of attachment on both rings

-

Exploration of bioisosteric replacements for the furan ring

Pharmaceutical Formulation Research

Studies on formulation approaches to overcome potential solubility or stability challenges, including prodrug development, salt formation, or nanoformulation techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume